molecular formula C14H20ClNO5S B2983158 4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine CAS No. 799258-99-4

4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine

Cat. No. B2983158
CAS RN: 799258-99-4
M. Wt: 349.83
InChI Key: CSNMNVPYYXSBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine” has a molecular formula of C14H20ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 349.83 . It contains a sulfonyl group attached to a morpholine ring, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development Anticancer Potential: CDM has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth inhibition and apoptosis induction. Targeting Kinases: CDM may inhibit specific kinases involved in cell signaling pathways. These kinases play crucial roles in diseases like cancer, making CDM a promising candidate for drug development.
  • Organic Synthesis and Chemical Reactions

    • Sulfonylation Reactions : CDM serves as a sulfonylating agent, allowing chemists to introduce sulfonyl groups into various organic molecules. This reactivity is valuable in synthetic chemistry .
    • Functional Group Transformations: Researchers have used CDM to modify functional groups in complex molecules, enabling the creation of novel compounds.
  • Materials Science and Polymer Chemistry Polymer Modification: CDM has been employed in modifying polymers, enhancing their properties such as solubility, stability, and mechanical strength. Cross-Linking Agents: In polymerization processes, CDM acts as a cross-linking agent, leading to improved material properties.
  • Biological Studies and Enzyme Inhibition Enzyme Inhibitors: CDM has demonstrated inhibitory effects on certain enzymes. Researchers have explored its potential as an enzyme inhibitor in biochemical assays. Protein Kinase Inhibition: Due to its kinase-targeting properties, CDM may be useful in studying protein kinases and their roles in cellular processes.
  • Pharmacology and Toxicology Metabolism Studies: Scientists have investigated CDM’s metabolism in animal models to understand its pharmacokinetics and potential toxicity. Safety Assessment: Toxicological studies have evaluated CDM’s safety profile, providing insights for future applications.
  • Agrochemical Research Pesticide Development: CDM’s chemical structure suggests potential as a pesticide or herbicide. Researchers have explored its effects on pests and weeds.

properties

IUPAC Name

4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO5S/c1-9-7-16(8-10(2)21-9)22(17,18)14-6-12(19-3)11(15)5-13(14)20-4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMNVPYYXSBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine

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